molecular formula C19H18N2O5S B2564130 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide CAS No. 686743-76-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2564130
CAS No.: 686743-76-0
M. Wt: 386.42
InChI Key: KXWGHHJYEGDFSN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an indole sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Indole Sulfonyl Group: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and ethyl pyruvate. The sulfonylation is then performed using sulfonyl chlorides in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the indole sulfonyl compound using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of indole-3-thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of indole derivatives with biological macromolecules.

    Industrial Applications: It could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety could facilitate binding to hydrophobic pockets, while the indole sulfonyl group might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-acetamide: Lacks the indole sulfonyl group, making it less versatile in terms of chemical reactivity.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylsulfonyl)acetamide: Similar structure but with a phenyl group instead of an indole, which may alter its biological activity and chemical properties.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole and indole sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1-ethylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-2-21-10-18(14-5-3-4-6-15(14)21)27(23,24)11-19(22)20-13-7-8-16-17(9-13)26-12-25-16/h3-10H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWGHHJYEGDFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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